9-Oxo-10,12-octadecadienoic acid, also known as 9-oxo-octadecadienoic acid, is a bioactive compound primarily derived from tomatoes. It is recognized for its role in lipid metabolism and its potential health benefits. The compound is classified under fatty acids and is characterized by the presence of an oxo group at the ninth carbon of the octadecadienoic acid backbone.
9-Oxo-10,12-octadecadienoic acid belongs to the class of oxo fatty acids, which are derivatives of polyunsaturated fatty acids. Its chemical structure includes a long hydrocarbon chain with two double bonds and a ketone functional group.
The synthesis of 9-oxo-10,12-octadecadienoic acid can be achieved through various methods, including:
The extraction process typically involves:
Chemical synthesis may require specific conditions such as controlled temperature and pH to ensure the correct formation of the oxo group without degrading the fatty acid backbone.
The molecular formula of 9-oxo-10,12-octadecadienoic acid is , with a molecular weight of 294.43 g/mol. The structure features:
The structural representation can be described using SMILES notation: O=C(O)CCCCCCCC(=O)C=CC=CCCCCC
.
9-Oxo-10,12-octadecadienoic acid participates in various biochemical reactions, particularly those involving lipid metabolism. It acts primarily as an agonist for PPARα, influencing gene expression related to fatty acid oxidation.
In vitro studies have shown that this compound activates PPARα at concentrations ranging from 10 to 20 µM, which leads to increased expression of genes involved in fatty acid metabolism and reduced triglyceride accumulation in hepatocytes .
The mechanism through which 9-oxo-10,12-octadecadienoic acid exerts its biological effects involves:
Research indicates that treatment with this compound enhances oxygen consumption and fatty acid oxidation rates in primary hepatocytes .
Relevant data points include:
9-Oxo-10,12-octadecadienoic acid has several applications in scientific research:
CAS No.: 169062-92-4
CAS No.: 526-97-6
CAS No.: 57296-04-5
CAS No.: 18777-73-6
CAS No.: 403640-27-7
CAS No.: 1152-76-7